7-(3,4,5-trimethoxyphenyl)-1,3,4,10-tetrahydrobenzo[h]furo[3,4-b]quinolin-8(2H)-one
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Overview
Description
7-(3,4,5-trimethoxyphenyl)-1,3,4,10-tetrahydrobenzo[h]furo[3,4-b]quinolin-8(2H)-one is a complex organic compound known for its unique structural properties It is part of the furoquinoline family, which is characterized by a fused ring system incorporating both furan and quinoline moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(3,4,5-trimethoxyphenyl)-1,3,4,10-tetrahydrobenzo[h]furo[3,4-b]quinolin-8(2H)-one typically involves multi-step organic reactions. One common approach starts with the preparation of the furoquinoline core, followed by the introduction of the trimethoxyphenyl group. Key steps may include:
Formation of the furoquinoline core: This can be achieved through a Diels-Alder reaction involving a suitable diene and dienophile under thermal or microwave conditions.
Introduction of the trimethoxyphenyl group: This step often involves electrophilic aromatic substitution reactions using reagents such as trimethoxybenzene and appropriate catalysts.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized applications. large-scale synthesis would typically involve optimization of the laboratory-scale procedures, focusing on yield improvement, cost reduction, and process safety.
Chemical Reactions Analysis
Types of Reactions
7-(3,4,5-trimethoxyphenyl)-1,3,4,10-tetrahydrobenzo[h]furo[3,4-b]quinolin-8(2H)-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to alter the oxidation state of the compound, potentially modifying its reactivity.
Substitution: Both nucleophilic and electrophilic substitution reactions can be employed to introduce new substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and strong acids or bases are often employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinoline derivatives with additional oxygen-containing functional groups, while substitution reactions could introduce various alkyl or aryl groups.
Scientific Research Applications
7-(3,4,5-trimethoxyphenyl)-1,3,4,10-tetrahydrobenzo[h]furo[3,4-b]quinolin-8(2H)-one has several scientific research applications:
Medicinal Chemistry: It is studied for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Materials Science: The compound’s unique structural properties make it a candidate for the development of novel materials with specific electronic or optical characteristics.
Biological Research: It is used to investigate cellular signaling pathways and molecular interactions due to its ability to interact with specific proteins and enzymes.
Mechanism of Action
The mechanism by which 7-(3,4,5-trimethoxyphenyl)-1,3,4,10-tetrahydrobenzo[h]furo[3,4-b]quinolin-8(2H)-one exerts its effects involves interaction with molecular targets such as enzymes and receptors. For instance, it may inhibit specific kinases involved in cell signaling pathways, thereby modulating cellular responses . The compound’s structure allows it to fit into the active sites of these targets, blocking their activity and leading to downstream effects.
Comparison with Similar Compounds
Similar Compounds
4,7,8-Trimethoxy-furo[2,3-b]quinoline: Shares a similar furoquinoline core but differs in the position and number of methoxy groups.
3,4,5-Trimethoxycinnamic acid: Contains the same trimethoxyphenyl group but lacks the complex fused ring system.
Uniqueness
7-(3,4,5-trimethoxyphenyl)-1,3,4,10-tetrahydrobenzo[h]furo[3,4-b]quinolin-8(2H)-one is unique due to its specific combination of a furoquinoline core and a trimethoxyphenyl group. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for specialized applications in research and industry.
Properties
Molecular Formula |
C24H23NO5 |
---|---|
Molecular Weight |
405.4 g/mol |
IUPAC Name |
11-(3,4,5-trimethoxyphenyl)-14-oxa-17-azatetracyclo[8.7.0.02,7.012,16]heptadeca-1(17),2(7),8,10,12(16)-pentaen-13-one |
InChI |
InChI=1S/C24H23NO5/c1-27-18-10-14(11-19(28-2)23(18)29-3)20-16-9-8-13-6-4-5-7-15(13)22(16)25-17-12-30-24(26)21(17)20/h8-11H,4-7,12H2,1-3H3 |
InChI Key |
XESLPORLQQMLED-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C2=C3C=CC4=C(C3=NC5=C2C(=O)OC5)CCCC4 |
Origin of Product |
United States |
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